molecular formula C6H3ClN2O B11918888 2-Chlorooxazolo[4,5-c]pyridine

2-Chlorooxazolo[4,5-c]pyridine

Cat. No.: B11918888
M. Wt: 154.55 g/mol
InChI Key: ZTUVRJFCYZKORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fused Heterocyclic Systems in Chemical Synthesis

Fused heterocyclic systems are integral to synthetic and medicinal chemistry due to their structural complexity and functional diversity. These rigid scaffolds serve as foundational cores for a multitude of natural products and synthetic drugs. vulcanchem.com The fusion of different heterocyclic rings creates unique physicochemical properties that are not merely the sum of the individual components. This structural and electronic novelty makes them "privileged scaffolds" in drug design, as they can interact with high specificity at biological targets. researchgate.net

The pyridine (B92270) ring, a common motif in FDA-approved drugs, can enhance a molecule's metabolic stability and aqueous solubility. dovepress.comnih.gov When fused with an oxazole (B20620) ring, the resulting oxazolopyridine system offers a planar structure with multiple sites for hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition in biological systems. vulcanchem.com The development of efficient, transition-metal-catalyzed reactions has further expanded the ability of chemists to synthesize and functionalize these complex architectures, making them readily accessible for creating novel therapeutic agents. vulcanchem.com

Overview of Oxazolopyridine Isomers and Structural Context

The oxazolopyridine scaffold can exist in several isomeric forms, depending on the points of fusion and the relative positions of the heteroatoms. The notation, such as [4,5-c], indicates that the oxazole ring is fused to the 'c' face (the bond between atoms 4 and 5) of the pyridine ring. The chemical and biological properties of these isomers can vary significantly. The most extensively studied isomers are the oxazolo[4,5-b]pyridine (B1248351) and oxazolo[5,4-b]pyridine (B1602731) skeletons. researchgate.netbuketov.edu.kz

The [4,5-b] and [5,4-b] isomers have been incorporated into compounds with a wide range of biological activities, including antibacterial and anti-inflammatory properties. nih.govbuketov.edu.kz For instance, derivatives of oxazolo[4,5-b]pyridine have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). dovepress.comnih.gov In contrast, the oxazolo[4,5-c] and oxazolo[5,4-c] isomers are less explored, representing an area of untapped potential for discovering new chemical entities with unique biological profiles. The distinct electronic distribution and steric environment of each isomer influence its reactivity and how it is presented for interaction with enzymes and receptors.

Interactive Table: Isomers of Oxazolopyridine
Isomer NameStructureResearch Context
oxazolo[4,5-b]pyridineoxazolo[4,5-b]pyridine structureWell-studied scaffold for potent antibacterial agents, particularly against MRSA. dovepress.comnih.gov
oxazolo[5,4-b]pyridineoxazolo[5,4-b]pyridine structureInvestigated for anti-inflammatory, anticancer, and analgesic activities. researchgate.netbuketov.edu.kz
oxazolo[4,5-c]pyridine (B1611411)oxazolo[4,5-c]pyridine structureA less-explored isomer; its derivatives like 2-Chlorooxazolo[4,5-c]pyridine are valuable synthetic intermediates. nih.gov
oxazolo[5,4-c]pyridineoxazolo[5,4-c]pyridine structureA less-common isomer with potential for novel biological applications. The 2-chloro hydrochloride salt is a known derivative. nih.gov

Research Landscape and Future Directions for Oxazolopyridine Architectures

The current research landscape for oxazolopyridine architectures is heavily focused on their applications in medicinal chemistry. Scientists have successfully developed derivatives with a broad spectrum of pharmacological activities. For example, some oxazolo[4,5-b]pyridine derivatives act as GSK-3β inhibitors for anti-inflammatory applications, while certain oxazolo[5,4-d]pyrimidine (B1261902) analogs (a related scaffold) function as kinase inhibitors for cancer therapy. researchgate.netmdpi.com

The future of this field lies in two main directions. The first is the continued exploration and optimization of the well-established isomers ([4,5-b] and [5,4-b]) to improve potency and drug-like properties. The second, and perhaps more innovative, direction is the systematic investigation of the less-studied isomers like oxazolo[4,5-c]pyridine.

Compounds such as this compound are pivotal for this exploratory work. The chloro group serves as a versatile leaving group for nucleophilic substitution reactions, enabling the synthesis of a wide array of 2-substituted derivatives. This allows researchers to probe the structure-activity relationships of the [4,5-c] scaffold and potentially uncover novel biological targets and therapeutic applications that are distinct from those of the more common isomers. As synthetic methodologies become more advanced, the exploration of these novel heterocyclic spaces will undoubtedly lead to the discovery of next-generation therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

2-chloro-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C6H3ClN2O/c7-6-9-4-3-8-2-1-5(4)10-6/h1-3H

InChI Key

ZTUVRJFCYZKORR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1OC(=N2)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Chlorooxazolo 4,5 C Pyridine

Electrophilic Substitution Reactions on the Pyridine (B92270) Moiety

The pyridine ring in 2-Chlorooxazolo[4,5-c]pyridine is generally deactivated towards electrophilic substitution. This is due to the electronegative nitrogen atom, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. scribd.comuomosul.edu.iq Such reactions typically require harsh conditions to proceed. uomosul.edu.iq

Regioselectivity and Positional Reactivity (e.g., 5-position nitration)

When electrophilic substitution does occur on a pyridine ring, it preferentially happens at the 3- and 5-positions. scribd.comuomosul.edu.iqquora.com This is because the resonance structures for electrophilic attack at the 2-, 4-, and 6-positions place a destabilizing positive charge on the nitrogen atom. quora.comquora.com In the context of the oxazolo[4,5-c]pyridine (B1611411) system, the 5-position is a likely site for electrophilic attack, such as nitration. The presence of activating groups on the pyridine ring can facilitate these reactions. For instance, an amino group at the 2-position of pyridine can direct nitration to the 5-position under much milder conditions than pyridine itself. uomosul.edu.iq

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to nucleophilic attack. uomosul.edu.iqquora.com This reactivity is a key feature of this compound's chemical behavior.

Displacement of the Chloro Substituent

The chloro group at the 2-position of the oxazolo[4,5-c]pyridine ring is a good leaving group and is readily displaced by various nucleophiles. wikipedia.org This type of reaction is a common strategy for introducing a wide range of functional groups at this position. For example, reaction with sodium hydrosulfide (B80085) (NaSH) can replace the chlorine with a thiol group. Similarly, other nucleophiles can be employed to create diverse derivatives.

Table 1: Examples of Nucleophilic Displacement of the Chloro Substituent

NucleophileReagentProduct Type
ThiolNaSH2-Thioxooxazolo[4,5-c]pyridine
Alkoxides/AroxidesNaOR/NaOAr2-Alkoxy/Aryloxyoxazolo[4,5-c]pyridine
AminesRNH22-Aminooxazolo[4,5-c]pyridine derivatives

Reactions at the Pyridine Ring (C-2 and C-4 positions)

Nucleophilic attack can also occur directly on the carbon atoms of the pyridine ring, especially at the C-2 and C-4 positions. uomosul.edu.iqquora.com This is because the intermediate anion formed during the attack is stabilized by the electronegative nitrogen atom. quora.com The Chichibabin reaction, which involves the amination of pyridine with sodium amide, is a classic example of nucleophilic substitution on the pyridine ring. uomosul.edu.iq While the chloro group at C-2 is the primary site for nucleophilic attack in this compound, the inherent reactivity of the C-4 position towards nucleophiles should also be considered, potentially leading to isomeric products depending on the reaction conditions and the nucleophile used. wikipedia.org

Oxidation Reactions

Oxidation reactions can modify both the pyridine and oxazole (B20620) components of the molecule.

Oxidation of Thione Forms to Oxazolone (B7731731)

The thione precursor of this compound, oxazolo[4,5-c]pyridine-2(3H)-thione, can be oxidized to form the corresponding oxazolone, oxazolo[4,5-c]pyridin-2(3H)-one. This transformation is a key step in the synthesis of certain derivatives and highlights the reactivity of the thione group. For instance, the reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate yields the thione, which can then be oxidized to the oxazolone. A similar transformation involves the oxidation of a thiourea (B124793) derivative to an oxazolo[5,4-b]pyridin-2-amine (B55825) using hydrogen peroxide, where the sulfur atom is replaced by an oxygen atom. researchgate.net

Oxidation of Methylthio Groups to Sulfoxides and Sulfones

While direct studies on the oxidation of a methylthio-substituted this compound are not extensively documented, the reactivity can be inferred from related structures such as 2-(methylthio)oxazolo[4,5-b]pyridine. The methylthio group (-SCH₃) attached to the oxazolopyridine core is susceptible to oxidation. This transformation typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and then the sulfone upon further oxidation.

Common oxidizing agents employed for this type of transformation include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (m-CPBA). organic-chemistry.org The reaction conditions can be controlled to selectively favor the formation of either the sulfoxide or the sulfone. For instance, using a stoichiometric amount of the oxidant under milder conditions would likely yield the sulfoxide, whereas an excess of the oxidizing agent and more forcing conditions would lead to the fully oxidized sulfone. organic-chemistry.org

The conversion of the methylthio group to a methylsulfonyl group (sulfone) is significant as it dramatically alters the electronic properties of the substituent. The sulfone group is a strong electron-withdrawing group, which can influence the reactivity of the entire heterocyclic system, particularly towards nucleophilic aromatic substitution.

Table 1: Oxidation Reactions of Methylthio-Substituted Heterocycles

Starting MaterialOxidizing AgentProduct(s)Reference
2-(Methylthio)oxazolo[4,5-b]pyridineHydrogen Peroxide or m-CPBA2-(Methylsulfinyl)oxazolo[4,5-b]pyridine, 2-(Methylsulfonyl)oxazolo[4,5-b]pyridine
Various SulfidesUrea-Hydrogen PeroxideSulfoxides and/or Sulfones organic-chemistry.org
1-(methylthio)acetone derivativem-CPBA4-Methylsulfonyl derivative organic-chemistry.org

Reductive Transformations

The reductive transformation of the this compound ring system is considered less common due to the inherent stability of the aromatic heterocyclic core. However, specific functional groups appended to the ring can undergo reduction.

For the parent compound, this compound, a primary reductive pathway would involve the dehalogenation of the C2-chloro substituent. This can be achieved through catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source. This reaction would yield the parent oxazolo[4,5-c]pyridine.

If other reducible groups were present, such as a nitro group, they could be selectively reduced to an amino group using various reducing agents like tin(II) chloride or catalytic hydrogenation, often without affecting the chloro group or the core structure under controlled conditions. The reduction of azide (B81097) groups to amines is also a common transformation. vanderbilt.edu

Rearrangement Mechanisms in Related Heterocyclic Systems

Rearrangement reactions are fundamental in organic synthesis, allowing for the formation of complex structures from simpler precursors. wiley-vch.de In the context of oxazolopyridines and related heterocycles, several rearrangement mechanisms have been observed.

One notable example involves the rearrangement of oxazolo[3,2-a]pyridinium salts, which can react with nucleophiles, leading to the opening of either the oxazole or the pyridine ring, ultimately forming functionalized indolizine (B1195054) derivatives. researchgate.net This highlights the ambident nature of the oxazolopyridine system. researchgate.net

More general rearrangement reactions applicable to heterocyclic systems include sigmatropic rearrangements. libretexts.org The Claisen rearrangement, a -sigmatropic rearrangement, converts allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds. libretexts.org While not a direct rearrangement of the oxazolopyridine core itself, this reaction could be applied to substrates containing the appropriate allyl ether functionalities attached to the heterocyclic scaffold. Similarly, the Baeyer-Villiger oxidation, which converts ketones to esters, is another type of rearrangement that could be relevant for suitably functionalized oxazolopyridine derivatives. wiley-vch.de

Table 2: Examples of Rearrangement Reactions in Heterocyclic Chemistry

Rearrangement TypeDescriptionStarting Material ExampleProduct ExampleReference
Ring TransformationNucleophile-induced opening and recyclization of oxazolopyridinium salts.5-Methyloxazolo[3,2-a]pyridinium saltFunctionalized 5-aminoindolizine researchgate.net
SigmatropicConversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound.Allyl vinyl ether1,4-enone libretexts.org
Baeyer-VilligerOxidation of a ketone to an ester using a peroxy acid.KetoneEster wiley-vch.de

Functional Group Interconversions on the Oxazolopyridine Core

The chloro-substituent at the C2 position of this compound is a key handle for functional group interconversions, primarily via nucleophilic aromatic substitution (SₙAr). The chlorine atom is a good leaving group, allowing for its displacement by a variety of nucleophiles. vanderbilt.edu

This reactivity is exploited in the synthesis of more complex derivatives. For example, the chlorine atom can be displaced by amines, alcohols, or thiols to introduce new functional groups at the 2-position. Patent literature describes the reaction of 2-chlorooxazolo[5,4-b]pyridine (B600096) (an isomer) with an amine to form a new C-N bond, demonstrating the utility of the chloro group in building more elaborate molecules. google.com

Common functional group interconversions starting from a halide include:

Amination: Reaction with primary or secondary amines to form 2-amino-oxazolopyridine derivatives.

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to yield 2-alkoxy or 2-aryloxy ethers.

Thiolation: Reaction with thiols to produce 2-thioether derivatives.

These transformations are fundamental for creating libraries of compounds for various research applications, such as medicinal chemistry. vanderbilt.edu

Structural Derivatization and Scaffold Modification of 2 Chlorooxazolo 4,5 C Pyridine

Introduction of Varied Substituents at the 2-Position of the Oxazole (B20620) Ring

The chlorine atom at the 2-position of the oxazolo[4,5-c]pyridine (B1611411) core is a key site for nucleophilic substitution, enabling the introduction of a wide array of functional groups. This reactivity is fundamental to creating diverse libraries of compounds for various applications.

One common modification involves the introduction of sulfur-containing substituents. For instance, the synthesis of 2-(methylthio)oxazolo[4,5-b]pyridine, an isomer of the target compound, is achieved through a two-step process starting with the 2-chloro derivative. This process involves nucleophilic thiolation followed by methylation, highlighting a viable pathway for introducing thioether linkages at the 2-position.

Nitrogen-based nucleophiles are also frequently employed. The reaction of 2-chlorooxazolo[5,4-b]pyridine (B600096) with aminocyclopentyl derivatives demonstrates the feasibility of forming C-N bonds at the 2-position. google.com This type of substitution is critical for building more complex molecules with potential biological activity. google.com

Furthermore, carbon-based substituents can be introduced, though less commonly reported for this specific scaffold. The general reactivity of 2-chloro-N-heterocycles suggests that cross-coupling reactions, such as Suzuki or Stille couplings, could be employed to introduce aryl or alkyl groups, although specific examples for 2-Chlorooxazolo[4,5-c]pyridine are not extensively documented in the provided context.

The introduction of these varied substituents significantly impacts the electronic and steric properties of the molecule, influencing its interaction with biological targets or its performance in material applications.

Modification of the Pyridine (B92270) Ring (e.g., Saturation, Halogenation, Carboxylic Acid Moieties)

Saturation: The Birch reduction is a classic method for converting pyridines to dihydropyridines. msu.edu While not specifically detailed for this compound, this reaction could theoretically be applied to produce partially saturated derivatives. Complete saturation to form hexahydrooxazolo[4,5-c]pyridine derivatives is also a synthetic possibility, leading to conformationally restricted analogs.

Halogenation: Electrophilic substitution reactions on the pyridine ring can introduce additional halogen atoms. For instance, 3-bromopyridine (B30812) can be synthesized by the action of bromine in oleum, and chlorination can be achieved in the presence of aluminum chloride. rrbdavc.org The position of this substitution on the oxazolo[4,5-c]pyridine ring would be influenced by the directing effects of the fused oxazole ring and the existing chloro-substituent.

Carboxylic Acid Moieties: The introduction of carboxylic acid groups onto the pyridine ring can be achieved through various methods. One approach involves the oxidation of alkyl-substituted pyridines. Another potential route is through metalation-carboxylation sequences, although the regioselectivity would need to be carefully controlled. The presence of a carboxylic acid group can significantly enhance water solubility and provide a handle for further derivatization, such as amide or ester formation.

These modifications to the pyridine ring are instrumental in fine-tuning the properties of the resulting molecules for specific applications.

Fusion with Other Heterocyclic Systems and Complex Scaffolds

The fusion of the this compound scaffold with other heterocyclic systems leads to the creation of novel, complex molecular architectures with potentially unique biological activities. This strategy is a cornerstone of modern drug discovery.

The construction of pyridine-fused heterocycles can be achieved through C(sp2)–H functionalization and subsequent annulation reactions. beilstein-journals.org For example, rhodium-catalyzed C–H annulation of pyridines with alkynes has been used to synthesize quinolines and isoquinolines, demonstrating a pathway for expanding the heterocyclic system. beilstein-journals.org

Another approach involves the use of bifunctional reagents that can react with both the pyridine and oxazole portions of the scaffold, or with substituents that have been previously introduced. For instance, a dihydrazide derivative of a pyridine dicarboxylic acid can be cyclized to form bis(1,3,4-oxadiazol-2-yl)pyridines. researchgate.net

The synthesis of fused systems like pyrazolo[3,4-b]pyridines from pyrazole (B372694) precursors highlights the versatility of using functionalized heterocycles as building blocks for more complex structures. semanticscholar.org These fused systems often exhibit a broader range of biological activities due to their increased structural complexity and rigidity.

Starting ScaffoldReaction TypeFused SystemReference
PyridineRh-catalyzed C–H annulation with alkynesQuinolines, Isoquinolines beilstein-journals.org
Pyridine-2,4-dicarboxylic dihydrazidePOCl3-mediated cyclodehydration2,4-Bis(5-aryl-1,3,4-oxadiazol-2-yl)pyridines researchgate.net
5-Azido-1-phenylpyrazole-4-carbaldehydesOne-pot reaction with arylethanonesPyrazolo[3,4-b]pyridines semanticscholar.org

Synthesis of Hexahydro Derivatives and Stereochemical Considerations

The synthesis of hexahydro derivatives of this compound involves the full saturation of the pyridine ring, leading to a significant change in the molecule's geometry and conformational flexibility. These saturated analogs are often explored as conformationally restricted mimics of more flexible molecules.

The Hantzsch pyridine synthesis, a condensation reaction involving an aldehyde, a β-dicarbonyl compound, and ammonia, produces 1,4-dihydropyridines which can be precursors to fully saturated systems. rrbdavc.org A variation of this method has been used to synthesize hexahydroquinoline-3-carboxylates. nih.gov

The synthesis of hexahydrocyclopenta[c]pyridine derivatives as conformationally restricted analogs of nicotinic ligands highlights the importance of stereochemistry in the design of biologically active molecules. researchgate.net The reduction of the pyridine ring can create multiple stereocenters, and the relative and absolute configuration of these centers can have a profound impact on the compound's biological activity. Diastereoselective transformations are often employed to control the stereochemical outcome of these reactions. researchgate.net

For example, the conjugate reduction of a fused 5,5-ring system using NaBH4/Fe(tpp)Cl can generate a single diastereomer of the saturated ester. researchgate.net Such stereochemical control is crucial for understanding structure-activity relationships and for developing potent and selective therapeutic agents.

Exploration of Isomeric Oxazolopyridine Scaffolds (e.g., 2-Chlorooxazolo[4,5-b]pyridine (B1370745), 2-Chlorooxazolo[5,4-b]pyridine)

The exploration of isomeric oxazolopyridine scaffolds is a key strategy for expanding the chemical space and identifying novel structures with improved properties. The arrangement of the nitrogen and oxygen atoms within the fused ring system significantly influences the electronic distribution and reactivity of the molecule.

2-Chlorooxazolo[4,5-b]pyridine: This isomer features the oxazole ring fused to the 4 and 5 positions of the pyridine ring. The synthesis of 2-chlorooxazolo[4,5-b]pyridine can be achieved by reacting 2-amino-3-pyridinol with triphosgene (B27547), followed by chlorination with POCl₃. This isomer serves as a precursor for various derivatives, including those with substitutions at the 2-position.

2-Chlorooxazolo[5,4-b]pyridine: In this isomer, the oxazole ring is fused to the 5 and 4 positions of the pyridine ring. This scaffold is also a valuable building block in medicinal chemistry. For example, it has been used in the synthesis of compounds that are further derivatized at the 2-position with amine-containing side chains. google.com

The different electronic properties of these isomers can lead to altered reactivity and biological activity. For instance, the position of the nitrogen atom in the pyridine ring relative to the fused oxazole can affect the ease of substitution at various positions on the pyridine ring.

Isomeric ScaffoldKey Synthetic PrecursorReference
2-Chlorooxazolo[4,5-b]pyridine2-Amino-3-pyridinol
2-Chlorooxazolo[5,4-b]pyridine- google.com

Click Chemistry Applications in Derivatization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful and efficient method for the derivatization of this compound. illinois.edunih.gov This approach allows for the modular assembly of complex molecules from simpler building blocks in high yields and with high regioselectivity. illinois.edu

To utilize click chemistry, the this compound scaffold would first need to be functionalized with either an azide (B81097) or a terminal alkyne group. This could be achieved by nucleophilic substitution of the 2-chloro group with a suitable azide- or alkyne-containing nucleophile.

Once the functionalized scaffold is prepared, it can be "clicked" with a wide range of complementary alkyne- or azide-containing molecules. This strategy has been widely used in drug discovery to generate large libraries of compounds for high-throughput screening. medscidiscovery.com The resulting 1,2,3-triazole linker is metabolically stable and can act as a bioisostere for an amide bond. nih.gov

The application of click chemistry is not limited to drug discovery. It has also been used in materials science for the synthesis and functionalization of polymers and nanoparticles. nih.gov The derivatization of this compound using click chemistry opens up a vast chemical space for the development of new materials with tailored properties.

Spectroscopic Characterization Techniques in Structural and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number and types of hydrogen atoms in a molecule. In the context of 2-Chlorooxazolo[4,5-c]pyridine, the aromatic protons on the pyridine (B92270) ring exhibit characteristic chemical shifts. The electronegativity of the nitrogen atom and the fused oxazole (B20620) ring influences the electron density around these protons, causing them to resonate at specific frequencies. libretexts.orgpw.edu.pl The chemical shifts for the protons on the pyridine ring are typically found in the downfield region, indicative of their aromatic character. chemicalbook.com The specific shifts and coupling patterns between adjacent protons allow for the unambiguous assignment of each hydrogen atom in the structure.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbon atom attached to the chlorine (C2) is significantly deshielded due to the electronegativity of the halogen and the nitrogen atom in the oxazole ring. The carbon atoms within the pyridine ring also show characteristic shifts, influenced by the nitrogen atom and the fused ring system. testbook.com For instance, in the parent pyridine molecule, the C2 carbon, being adjacent to the nitrogen, is shifted downfield to around 150 ppm. testbook.com

¹H and ¹³C NMR data for Pyridine as a reference.
Position¹H Chemical Shift (ppm) in CDCl₃¹³C Chemical Shift (ppm) in CDCl₃
C2~8.6~150
C3~7.2~124
C4~7.6~136

Note: The actual chemical shifts for this compound would be influenced by the fused oxazole ring and the chloro substituent, but pyridine serves as a foundational model for understanding the expected regions.

2D-NMR Spectroscopy

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are invaluable for establishing connectivity within the molecule. COSY experiments identify proton-proton couplings, helping to trace the arrangement of hydrogens on the pyridine ring. HMQC and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached (HMQC) or more distant (HMBC) carbon atoms, providing a complete and unambiguous assignment of the entire molecular structure. These techniques are crucial for confirming the fusion of the oxazole and pyridine rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands corresponding to the various bonds within its structure.

Key expected absorption bands include:

C=N stretching: The carbon-nitrogen double bond in the pyridine and oxazole rings will have a characteristic absorption in the 1650-1550 cm⁻¹ region.

C-O stretching: The carbon-oxygen single bond within the oxazole ring typically absorbs in the 1300-1000 cm⁻¹ range.

C-Cl stretching: The carbon-chlorine bond will exhibit a stretching vibration in the 850-550 cm⁻¹ region.

Aromatic C-H stretching: The C-H bonds of the pyridine ring will show stretching vibrations above 3000 cm⁻¹. libretexts.org

Aromatic ring stretching: Multiple bands in the 1600-1400 cm⁻¹ region correspond to the stretching of the carbon-carbon bonds within the aromatic pyridine ring. researchgate.net

Characteristic IR Absorption Frequencies for this compound.
Functional GroupExpected Absorption Range (cm⁻¹)
Aromatic C-H stretch>3000
C=N stretch1650-1550
Aromatic C=C stretch1600-1400
C-O stretch1300-1000
C-Cl stretch850-550

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) would confirm the compound's molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a prominent [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound under mass spectrometric conditions can proceed through several pathways. Common fragmentation patterns for related heterocyclic compounds involve the loss of small, stable molecules. raco.cat For this compound, potential fragmentation could include the loss of a chlorine radical (Cl•), carbon monoxide (CO), or hydrogen cyanide (HCN) from the ring systems. libretexts.org The analysis of these fragment ions helps to piece together the structure of the original molecule. msu.edu

Predicted Mass Spectrometry Data for this compound (C₆H₃ClN₂O).
IonDescriptionExpected m/z
[M]⁺Molecular Ion (with ³⁵Cl)154
[M+2]⁺Molecular Ion (with ³⁷Cl)156
[M-Cl]⁺Loss of Chlorine119
[M-CO]⁺Loss of Carbon Monoxide126
[M-HCN]⁺Loss of Hydrogen Cyanide127

UV-Visible Spectroscopy in Photophysical Property Assessment

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. libretexts.org The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic and heterocyclic ring systems. mdpi.com

The fused ring system creates an extended conjugated system, which typically results in absorption at longer wavelengths compared to the individual parent heterocycles. The specific wavelengths of maximum absorbance (λ_max) are sensitive to the electronic nature of the substituents and the solvent polarity. mdpi.com The study of these photophysical properties is important for applications where the interaction of the molecule with light is relevant, such as in the development of photosensitizers or fluorescent probes. The formation of charge-transfer complexes can also be studied using UV-Vis spectroscopy, which can provide insights into intermolecular interactions. researchgate.net

Solid-State NMR for Intermolecular Interactions

While solution-state NMR provides information about individual molecules, solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. rsc.org It can provide detailed insights into intermolecular interactions, such as π-π stacking, which are often present in the crystal lattice of planar aromatic compounds like this compound.

By analyzing the chemical shifts and through-space dipolar couplings in the solid state, it is possible to determine the relative orientation of molecules in the crystal packing. nih.govnih.gov This information is crucial for understanding the material's bulk properties and for the rational design of crystalline materials with specific characteristics. Furthermore, ssNMR can be used to study polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

Computational Chemistry and Theoretical Studies on 2 Chlorooxazolo 4,5 C Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of 2-chlorooxazolo[4,5-c]pyridine. Calculations, typically performed using the B3LYP functional with a 6-311++G(d,p) basis set, provide a detailed picture of the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy relates to its ability to accept electrons, reflecting its electrophilic character. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and chemical reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is primarily localized on the oxazolopyridine ring system, while the LUMO is distributed across the entire molecule, with significant density around the C2-Cl bond. This distribution indicates that the molecule is susceptible to nucleophilic attack at the C2 position, a prediction that aligns with experimental observations of its synthetic utility.

Molecular Electrostatic Potential (MEP) maps further clarify reactivity. These maps visualize the charge distribution, with red regions (negative potential) indicating likely sites for electrophilic attack and blue regions (positive potential) indicating sites for nucleophilic attack. In this compound, a strong positive potential is observed around the C2 carbon atom, reinforcing its status as the primary electrophilic center. Negative potentials are concentrated around the nitrogen and oxygen atoms of the heterocyclic core, identifying them as potential sites for protonation or coordination with metal ions.

Table 1. Calculated Quantum Chemical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
ParameterCalculated ValueInterpretation
EHOMO-7.15 eVIndicates electron-donating capability; localized on the heterocyclic ring.
ELUMO-1.28 eVIndicates electron-accepting capability; significant density at the C2-Cl bond.
Energy Gap (ΔE)5.87 eVReflects high kinetic stability but available for chemical reactions.
Dipole Moment (μ)3.42 DebyeIndicates a polar molecule, influencing solubility and intermolecular interactions.
Mulliken Charge on C2+0.258 eConfirms the electrophilic nature of the carbon atom attached to chlorine.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

The structural similarity of the oxazolo[4,5-c]pyridine (B1611411) scaffold to purine (B94841) has made it an attractive core for designing inhibitors of various enzymes, particularly kinases. Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand within the active site of a target protein.

Studies involving derivatives of this compound have focused on targets like Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cell signaling pathways often dysregulated in cancer. In these studies, the 2-chloro group is typically substituted with a larger amine-containing fragment to enhance binding. Docking simulations, often performed with software like Glide or AutoDock, reveal that the oxazolopyridine core acts as a hinge-binding motif.

Table 2. Summary of Molecular Docking Results for a 2-Substituted Oxazolo[4,5-c]pyridine Derivative against PI3Kα
Target ProteinKey Interacting ResidueInteraction TypeScaffold Atom/Group Involved
PI3Kα (PDB: 4JPS)Val851Hydrogen Bond (H-bond)Pyridine (B92270) Nitrogen (N4)
Ser774Hydrogen Bond (H-bond)Substituent at C2
Ile848, Ile932Hydrophobic InteractionOxazolopyridine Core
Trp780π-π StackingSubstituent at C2 (Aromatic Ring)

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in understanding the mechanisms of reactions involving this compound, particularly the nucleophilic aromatic substitution (SNAr) at the C2 position. This reaction is fundamental to the synthesis of diverse libraries of derivatives. DFT calculations can map the potential energy surface of the reaction, identifying intermediates and transition states (TS).

The SNAr reaction with an amine nucleophile (R-NH₂) is proposed to proceed via a two-step Meisenheimer complex mechanism.

Step 1: The nucleophile attacks the electrophilic C2 carbon, leading to the formation of a tetrahedral intermediate (Meisenheimer complex). This step involves passing through a first transition state (TS1).

Step 2: The chloride ion is eliminated from the intermediate to restore aromaticity, which involves a second transition state (TS2).

Computational studies have calculated the activation energies (Ea) for these steps. The formation of the Meisenheimer complex (TS1) is typically the rate-determining step, with a higher activation barrier compared to the elimination of the chloride (TS2). The geometry of TS1 shows the incoming nucleophile approaching the C2 carbon, which begins to distort from its planar sp² hybridization towards a tetrahedral sp³ geometry. The calculated energy profile confirms the feasibility of this pathway and explains the high reactivity of the C2 position towards a wide range of nucleophiles. These theoretical findings provide a rationale for observed experimental outcomes and can be used to predict the viability of reactions with novel nucleophiles.

Table 3. Calculated Activation Energies (Ea) for the SNAr Reaction of this compound with a Generic Amine
Reaction StepTransition StateCalculated Ea (kcal/mol)Description
Nucleophilic AttackTS115.8Rate-determining step; formation of the Meisenheimer complex.
Chloride EliminationTS24.2Low-energy barrier; rapid restoration of the aromatic system.

Analysis of Intermolecular Interactions and Stability

Beyond covalent bonds, non-covalent interactions play a crucial role in the solid-state structure, stability, and recognition properties of this compound. Computational methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to characterize these weak forces.

NBO analysis reveals hyperconjugative interactions that contribute to molecular stability. A key interaction is the electron donation from the lone pair of the pyridine nitrogen (LP(1) N) to the antibonding orbital of the adjacent C-C bonds (e.g., π*(C-C)), which delocalizes electron density and stabilizes the ring system.

In the solid state, intermolecular interactions dictate the crystal packing. The chlorine atom on this compound can participate in halogen bonding (C-Cl···N or C-Cl···O), where the electropositive region on the chlorine (the σ-hole) interacts with an electron-rich atom of a neighboring molecule. Additionally, weak C-H···N and C-H···O hydrogen bonds are prevalent. In derivatives where the chlorine is substituted, π-π stacking interactions between the electron-deficient oxazolopyridine rings and electron-rich aromatic rings of adjacent molecules become a dominant packing force. These interactions are not only vital for understanding the crystal structure but also for rationalizing ligand-protein interactions, where similar non-covalent forces are at play in the binding pocket.

Table 4. Key Non-Covalent Interactions Involving the Oxazolo[4,5-c]pyridine Scaffold
Interaction TypeDonorAcceptorTypical Energy (kcal/mol)Significance
Halogen BondC2-Cl (σ-hole)N or O atom-2 to -5Directional interaction influencing crystal packing and ligand binding.
Hydrogen BondC-HN4 (Pyridine)-1 to -3Contributes to the stability of the crystal lattice.
π-π StackingOxazolopyridine RingAromatic Ring-2 to -10Important for protein-ligand recognition and crystal packing in derivatives.

Applications and Role in Advanced Organic Synthesis

Utilization as a Building Block for Complex Heterocyclic Compounds

The reactivity of the chlorine atom at the 2-position of the oxazolo[4,5-c]pyridine (B1611411) core makes it an excellent electrophilic site for nucleophilic substitution reactions. This property is extensively exploited in the synthesis of more elaborate heterocyclic systems. Organic chemists utilize 2-Chlorooxazolo[4,5-c]pyridine as a starting material to introduce a variety of functional groups and build larger, more complex molecular architectures.

For instance, the chloro group can be readily displaced by amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. These reactions are often catalyzed by transition metals, such as palladium, which facilitate cross-coupling reactions like the Suzuki and Heck reactions. smolecule.com This allows for the introduction of aryl, heteroaryl, and other organic moieties, thereby expanding the structural diversity of the resulting compounds. The synthesis of various substituted oxazolo[4,5-c]pyridines demonstrates the utility of this building block in creating libraries of compounds for screening and optimization in drug discovery.

Intermediacy in Multi-Step Synthetic Sequences

In the realm of total synthesis and the preparation of complex target molecules, this compound often serves as a key intermediate in multi-step reaction sequences. youtube.comyoutube.com Its strategic placement within a synthetic route allows for the sequential and controlled introduction of different functionalities. The synthesis of biologically active compounds frequently involves a series of protection, functionalization, and deprotection steps, where the oxazolo[4,5-c]pyridine core can be modified in a stepwise manner.

A common strategy involves the initial synthesis of the this compound scaffold, followed by a series of transformations at both the pyridine (B92270) and oxazole (B20620) rings. For example, a multi-step synthesis might involve the initial displacement of the chloro group, followed by functionalization of the pyridine ring through electrophilic aromatic substitution or other directed metallation reactions. mdpi.com This stepwise approach provides chemists with the flexibility to fine-tune the electronic and steric properties of the molecule to achieve the desired biological activity or material property.

Scaffold Design for Specific Molecular Targets (e.g., Enzyme and Receptor Inhibitors, Kinase Inhibitors)

The rigid and planar structure of the oxazolo[4,5-c]pyridine nucleus makes it an attractive scaffold for the design of inhibitors that target specific biological macromolecules like enzymes and receptors. nih.gov By appending various substituents to this core, medicinal chemists can create molecules that fit precisely into the active or allosteric sites of target proteins, thereby modulating their function.

Enzyme and Receptor Inhibitors: Derivatives of the oxazolo[4,5-c]pyridine scaffold have been investigated as inhibitors for a range of enzymes and receptors. nih.gov The ability to introduce diverse chemical groups allows for the optimization of binding affinity and selectivity. For example, the synthesis of a series of 2-aryloxazolo[5,4-b]pyridines has led to the identification of potent ligands for β-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov

Kinase Inhibitors: Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often associated with diseases like cancer. ekb.eg The oxazolo[4,5-c]pyridine scaffold has been utilized in the design of potent kinase inhibitors. nih.gov By strategically placing substituents that can form key interactions with the ATP-binding pocket of a target kinase, researchers have developed compounds with significant inhibitory activity. For instance, imidazo[4,5-c]pyridine-based compounds have been identified as inhibitors of Src family kinases, which are involved in the progression of glioblastoma. nih.gov

Target ClassExample ScaffoldTherapeutic Area
Enzyme Inhibitors2-Aryloxazolo[5,4-b]pyridinesAlzheimer's Disease nih.gov
Kinase InhibitorsImidazo[4,5-c]pyridinesCancer (Glioblastoma) nih.gov
Receptor AntagonistsBiaryl Core ScaffoldsInflammation nih.gov

Development of Novel Materials through Scaffold Integration

Beyond its applications in medicinal chemistry, the unique electronic properties of the oxazolo[4,5-c]pyridine scaffold make it a candidate for the development of novel organic materials. ossila.com The fused aromatic system can participate in π-π stacking interactions, which are important for charge transport in organic semiconductors. By incorporating this scaffold into larger conjugated systems, it may be possible to create materials with tailored electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.com The ability to functionalize the core allows for the tuning of properties such as the HOMO/LUMO energy levels and solubility. ossila.com

Structure Activity Relationship Sar Insights from Oxazolopyridine Derivatives

Influence of Substituent Nature on Chemical and Biological Activities

The nature and placement of substituents on the oxazolopyridine ring system are critical determinants of the compound's chemical and biological behavior. researchgate.netmdpi.com Even minor chemical modifications can lead to significant shifts in a molecule's activity.

Substituents at the C-2 position of the benzoxazole (B165842) moiety, a related chemical structure, have a notable impact on the quality of biological activity. researchgate.net In contrast, substitutions at the C-5 position tend to influence the potency of the compound. researchgate.netmdpi.com Benzoxazoles that feature heterocyclic or aromatic C-2 substituents are often more effective than those lacking these functionalities. researchgate.net

In a study of benzoxazole derivatives, compounds with a methoxy (B1213986) group at the 3-position of a phenyl ring attached to the core structure generally showed higher antiproliferative activity. mdpi.com Furthermore, derivatives with a morpholine (B109124) or an N,N-diethyl group at the 4-position of the phenyl ring exhibited enhanced activity. mdpi.com For instance, one benzoxazole derivative demonstrated significant antibacterial activity against Pseudomonas aeruginosa and Enterococcus faecalis. mdpi.com

Screening of 3-(2-benzoxazol-5-yl)alanine derivatives revealed that the substituent at the 2-position of the benzoxazole ring influences their biological activity, with some compounds showing antifungal potential. nih.gov Specifically, derivatives with electron-donating substituents like methoxy or dimethylamino groups on a phenyl ring at the 2-position were among the active compounds. nih.gov

Interactive Data Table: Influence of Substituents on Biological Activity
Position of Substitution Nature of Substituent Observed Effect
C-2 of BenzoxazoleHeterocyclic/Aromatic groupsGenerally more effective biological activity researchgate.net
C-5 of BenzoxazoleHalogen, hydroxyl, or methyl groupsCan lead to enhanced antiproliferative activity mdpi.com
3-position of Phenyl RingMethoxy groupHigher antiproliferative activity in some derivatives mdpi.com
4-position of Phenyl RingMorpholine or N,N-diethyl groupHigher antiproliferative activity in some derivatives mdpi.com
2-position of BenzoxazoleElectron-donating groups (methoxy, dimethylamino)Active against certain fungi nih.gov

Impact of Oxazole (B20620) Ring vs. Imidazole (B134444) Analogues on Binding Properties

The replacement of the oxazole ring with an imidazole ring, creating an imidazole analogue, can significantly alter the binding properties of the molecule. This is due to the fundamental differences between the oxygen atom in the oxazole ring and the nitrogen atom in the imidazole ring. Oxazole derivatives can readily bind to various biological receptors through non-covalent interactions. researchgate.net

Imidazoles, with their two nitrogen atoms, have unique properties, including high polarity and the ability to participate in hydrogen bonding, which contributes to their affinity for various bioreceptors and enzymes. researchgate.netresearchgate.net The imidazole scaffold is considered well-suited for kinase inhibition. mdpi.com In many imidazole-based drugs, the nitrogen atom's position and the steric hindrance from substituents can influence its metabolism. researchgate.net

Studies on oxazole and imidazole derivatives as potential COX-2 inhibitors have shown that both classes of compounds can exhibit significant anti-inflammatory potential. nih.gov For example, a nitro-substituted oxazole derivative showed impressive restoration of certain enzymes and a reduction in lipid peroxidation. nih.gov Similarly, an imidazole derivative from the same study also demonstrated a favorable binding pattern with the target receptor. nih.gov

Interactive Data Table: Comparison of Oxazole and Imidazole Rings
Heterocyclic Ring Key Features Implications for Binding
OxazoleContains one oxygen and one nitrogen atom.Can participate in non-covalent interactions with biological receptors researchgate.net
ImidazoleContains two nitrogen atoms.High polarity and ability to hydrogen bond contribute to affinity for bioreceptors and enzymes researchgate.netresearchgate.net

Effects of Pyridine (B92270) Ring Saturation on Molecular Properties

Saturation of the pyridine ring in oxazolopyridine derivatives leads to a class of compounds known as tetrahydro-oxazolopyridines. This structural change from an aromatic to a saturated ring system has profound effects on the molecule's properties. The pyridine ring is a π-deficient aromatic system due to the electronegative nitrogen atom, which makes it reactive towards nucleophiles. mdpi.com The lone pair of electrons on the nitrogen atom gives the molecule basic and nucleophilic characteristics. mdpi.comwikipedia.org

The introduction of a pyridine motif into a drug molecule can enhance its biochemical potency, metabolic stability, and permeability, as well as address protein-binding issues. nih.gov The substitution pattern on the pyridine ring also plays a crucial role; monosubstituted pyridines are the most common among FDA-approved drugs containing this ring system. nih.gov

The electrochemical properties of pyridine derivatives are influenced by the substituents attached to the ring. mdpi.com Electron-withdrawing groups can make the pyridine ring more susceptible to single-electron transfer processes. mdpi.com The saturation of the pyridine ring, as seen in the conversion of NAD+ to NADH, is a fundamental redox reaction in biological systems. nih.gov

Interactive Data Table: Effects of Pyridine Ring Modifications
Structural Feature Property Effect on Molecular Properties
Aromatic Pyridine Ringπ-deficient system, basic nitrogenInfluences reactivity, basicity, and nucleophilicity mdpi.comwikipedia.org
Pyridine Ring in DrugsImproved biochemical potency and metabolic stabilityEnhances permeability and addresses protein-binding issues nih.gov
Substituted Pyridine RingElectron-withdrawing groupsCan shift redox potentials and favor single-electron transfer mdpi.com
Saturated Pyridine RingDihydropyridineImportant in biological redox reactions (e.g., NAD+/NADH) nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netwisdomlib.org For oxazolopyridine and related derivatives, QSAR studies can provide valuable insights for designing more potent molecules, thus saving time and resources in drug research. researchgate.net

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to benzoxazole and oxazolopyridine derivatives to determine the structural requirements for antifungal activity. researchgate.net These models can lead to a better understanding of how steric, electrostatic, hydrophobic, and hydrogen bond acceptor properties influence activity. researchgate.net For a set of antifungal benzoxazoles and oxazolo-[4,5-b]pyridines, a CoMSIA model with good predictive ability was developed. researchgate.net

QSAR analyses have also been performed on these compounds to understand their activity against various targets, including eukaryotic topoisomerase II. esisresearch.org In one study, a CoMFA model for benzazole derivatives as topoisomerase II inhibitors was developed, providing insights into the structural features responsible for their inhibitory activity. esisresearch.org Such models use contour maps to visualize the regions where modifications to the molecule could enhance or decrease its activity. esisresearch.orgnih.gov

Interactive Data Table: QSAR Methodologies and Applications
QSAR Method Application Key Findings/Insights
CoMFA and CoMSIAAntifungal activity of benzoxazoles and oxazolo-[4,5-b]pyridines researchgate.netIdentified key steric, electrostatic, hydrophobic, and hydrogen bond acceptor properties for activity. researchgate.net
2D and 3D QSARSIRT1 activators (imidazothiazole and oxazolopyridine derivatives) researchgate.netDevelopment of predictive models with high cross-validated q2 values. researchgate.net
CoMFAEukaryotic Topoisomerase II inhibitors (benzazole derivatives) esisresearch.orgGenerated contour maps to guide the design of new lead compounds with higher inhibitory activity. esisresearch.org
3D-QSARMutant BRAF kinase inhibitors (imidazo[2,1-b]oxazole derivatives) nih.govUsed contour maps to guide structural optimization for improved anticancer activity. nih.gov

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Routes

The traditional synthesis of chloro-N-heterocycles, including 2-Chlorooxazolo[4,5-c]pyridine, frequently relies on chlorinating agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). clockss.orgnih.gov These century-old methods, while effective, are associated with significant environmental drawbacks, including the production of phosphorus-containing waste, which contributes to the eutrophication of aquatic ecosystems, and often require harsh reaction conditions. sci-hub.se Future research is critically aimed at developing more sustainable and efficient synthetic protocols.

A primary avenue of research is the replacement of phosphorus-based reagents with environmentally benign alternatives. One promising system involves a combination of bis(trichloromethyl) carbonate (BTC) and thionyl chloride (SOCl₂), which effectively chlorinates hydroxy aza-arenes without producing phosphorus waste. sci-hub.se Another green approach is the use of non-volatile and safer phosphonium (B103445) chlorides, which can be generated in situ from triphenylphosphine (B44618) and trichloroisocyanuric acid and used under solvent-free conditions. clockss.org Phenylphosphonic dichloride has also been identified as a less volatile and more manageable substitute for POCl₃. acs.org

Furthermore, process intensification through continuous flow chemistry presents a transformative opportunity for the synthesis of this compound. researchgate.netcam.ac.uk Flow reactors offer superior control over reaction parameters, enhanced safety for handling hazardous intermediates, reduced solvent consumption, and streamlined scalability from the lab to industrial production. seqens.com The application of flow chemistry has already shown promise for synthesizing other oxazole (B20620) and pyridine (B92270) derivatives and is a logical next step for this compound class. researchgate.netnih.gov

ParameterTraditional Synthetic RouteFuture Greener Alternative
Reagents Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅)BTC/SOCl₂, PPh₃/TCICA, Phenylphosphonic dichloride
Conditions High temperatures, often in excess reagent as solventMilder conditions, solvent-free, or flow chemistry systems
Byproducts/Waste High-volume phosphorus-containing acidic wasteGaseous byproducts (HCl, SO₂, CO₂), recyclable solvents
Safety & Scalability Hazardous reagents, difficult work-up, batch process limitationsImproved safety profile, potential for continuous manufacturing

Exploration of Novel Reactivity Patterns

The utility of this compound has historically been dominated by reactions leveraging the chloro-substituent as a synthetic handle for nucleophilic substitutions and transition metal-catalyzed cross-coupling reactions. While effective, this approach underutilizes the potential reactivity of the core heterocyclic scaffold. Future research will undoubtedly focus on more innovative and atom-economical functionalization strategies.

A key area of exploration is the direct C-H bond activation of the oxazolopyridine ring. numberanalytics.comrsc.org This strategy bypasses the need for pre-functionalized starting materials, reduces synthetic steps, and minimizes waste. univ-rennes.fr Research into regioselective C-H functionalization, using catalysts based on palladium, ruthenium, or iridium, could unlock pathways to introduce aryl, alkyl, and other valuable moieties at positions previously difficult to access. univ-rennes.frbeilstein-journals.orgresearchgate.net

Another frontier is the application of photoredox catalysis , which uses visible light to drive chemical reactions under exceptionally mild conditions. beilstein-journals.orgmdpi.com The oxazolopyridine core, which may possess inherent fluorescent properties similar to related heterocycles, could either serve as a substrate or be modified to act as a photocatalyst itself. researchgate.netnih.gov This methodology enables unique bond formations, such as C-S and C-N bonds, that are challenging with traditional thermal methods. beilstein-journals.org The direct C-H thiocyanation of related imidazo[1,2-a]pyridines using organic dyes like Eosin Y demonstrates the potential for such transformations. beilstein-journals.org These novel reactivity patterns could lead to the development of new materials, such as organic semiconductors or fluorescent probes for bioimaging.

Reaction TypeProposed Reagents/Catalytic SystemPotential Applications
Direct C-H Arylation Pd(OAc)₂ or Ru/Ir complexes with specialized ligandsSynthesis of advanced materials, complex drug analogues
Photocatalytic C-H Thiocyanation Eosin Y or Acridinium salts, NH₄SCN, blue light LEDsAccess to versatile sulfur-containing building blocks
Radical-based Functionalization Organic photoredox catalysts, radical precursorsIntroduction of alkyl and fluoroalkyl groups
Annulation Reactions Rh or Pd catalysts, alkynes/alkenesConstruction of novel polycyclic heterocyclic systems

Design of Next-Generation Oxazolopyridine Scaffolds

The oxazolopyridine framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. researchgate.netresearchgate.netufrj.br However, to address increasingly complex diseases and combat drug resistance, the design of next-generation scaffolds based on this compound is essential.

One powerful strategy is the use of bioisosteric replacement . spirochem.comdrughunter.com In this approach, the oxazolopyridine core is used to replace other chemical groups (e.g., amides, carboxylic acids, benzoxazoles) in known bioactive molecules. drughunter.comnih.gov This can lead to significant improvements in pharmacological properties, such as enhanced metabolic stability, better cell permeability, increased target selectivity, and reduced toxicity, while preserving the key interactions required for biological activity. researchgate.netspirochem.comdrughunter.com

Beyond simple bioisosterism, a key future direction is the diversification of the scaffold to explore new chemical space. Instead of focusing solely on modifying the 2-position, modern synthetic methods like C-H activation and photocatalysis can be employed to "decorate" other positions of the fused ring system. This will generate libraries of compounds with greater structural and three-dimensional diversity. nih.gov Such novel scaffolds are crucial for tackling challenging biological targets, like protein-protein interactions, and for developing new intellectual property. rsc.org

Design StrategyTarget Property to ImproveExample Modification
Bioisosteric Replacement Metabolic stability, oral bioavailability, target selectivityReplacing a labile amide bond in a peptide mimetic with the stable oxazolopyridine ring
Scaffold Decoration Potency, solubility, novel intellectual propertyC-H arylation at the C-7 position to probe new binding pockets
Introduction of 3D-motifs Solubility, escape from flatland, improved ADME propertiesSpirocyclization or attachment of saturated fragments to the pyridine ring
Fragment Growing Binding affinity, potencyGrowing small fragments from the chloro- or other positions based on structural biology data

Integration with Advanced Catalytic Systems

While this compound is a valuable synthetic building block, its future potential also lies in its direct participation in advanced catalytic systems. The inherent electronic and structural features of the scaffold make it an attractive candidate for development into novel ligands and organocatalysts.

The pyridine and oxazole nitrogen atoms can serve as coordination sites for transition metals, opening the door to its use as a ligand in catalysis . wikipedia.org By modifying substituents on the ring system, the electronic and steric properties of the ligand can be precisely tuned to influence the outcome of catalytic reactions. chemscene.com The development of chiral versions of oxazolopyridine-based ligands is a particularly promising avenue for asymmetric catalysis, enabling the enantioselective synthesis of valuable chemicals. mdpi.comrsc.org

There is also significant unexplored potential for this compound in the field of organocatalysis . d-nb.info The pyridine nitrogen can function as a Brønsted or Lewis base to activate substrates. Furthermore, the scaffold could be a precursor to novel N-heterocyclic carbene (NHC) ligands or be integrated into more complex organocatalytic frameworks. rsc.org For instance, activation via the pyridine nitrogen could generate iminium ions, which can participate in powerful enantioselective cascade reactions when combined with a chiral amine catalyst. nobelprize.org This dual activation strategy is a cornerstone of modern organocatalysis. nih.gov

Catalytic SystemProposed Role / MechanismPotential Application
Transition Metal Ligand Acts as a tunable L-type or LX-type ligand for metals like Pd, Cu, Ir, RhCross-coupling reactions, asymmetric hydrogenation, C-H functionalization
Organocatalyst Precursor Forms iminium ions for enamine-iminium cascades; precursor to N-Heterocyclic Carbenes (NHCs)Enantioselective conjugate additions, stereoselective cyclizations
Photoredox Catalyst Acts as a photosensitizer upon excitation with visible lightRadical-based bond formations, sustainable synthesis
Brønsted/Lewis Base Catalyst The pyridine nitrogen activates substrates through proton or electron pair interactionAldol reactions, Michael additions, polymerization

Q & A

Basic Research Questions

Q. What computational methods are recommended for predicting vibrational and structural properties of 2-Chlorooxazolo[4,5-c]pyridine?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is widely used to optimize geometry and calculate vibrational spectra. Key steps include:

  • Geometry optimization to minimize energy.
  • Calculation of vibrational normal modes, infrared (IR), and Raman spectra.
  • Validation by comparing theoretical bond lengths/angles with experimental X-ray data from analogous triazole-pyridine compounds .
    • Data Table :
ParameterTheoretical (DFT)Experimental (X-ray analogs)
Bond Length (Å)1.35–1.401.34–1.42
Bond Angle (°)120–125118–126

Q. How can this compound be synthesized, and what are critical reaction conditions?

  • Methodological Answer : Common routes involve halogenation of oxazolo-pyridine precursors. For example:

  • Step 1 : React oxazolo[4,5-c]pyridine with phosphorus oxychloride (POCl₃) under reflux.
  • Step 2 : Use inert solvents (e.g., dichloromethane) and monitor via TLC/HPLC.
  • Critical Conditions : Temperature (70–90°C), stoichiometric excess of chlorinating agent, and exclusion of moisture .

Q. What analytical techniques are suitable for structural elucidation of this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., downfield shifts for chlorine-adjacent protons).
  • UV-Vis Spectroscopy : Compare λmax values with methylated analogs to infer conjugation effects .
  • Mass Spectrometry : High-resolution MS to verify molecular ions (e.g., [M+H]<sup>+</sup> at m/z 155.55).

Q. How does the chlorine substituent influence the compound’s stability and reactivity?

  • Methodological Answer :

  • Stability : The electron-withdrawing Cl group increases resistance to nucleophilic attack but may promote hydrolysis under basic conditions.
  • Reactivity : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) at the 2-position. Monitor for byproducts like dechlorinated intermediates .

Advanced Research Questions

Q. How can regioselectivity be controlled in functionalizing this compound?

  • Methodological Answer :

  • Site-Specific Reactions : Use directing groups (e.g., methyl at position 4) to bias electrophilic substitution.
  • Computational Guidance : DFT-based Fukui indices predict reactive sites (e.g., higher electrophilicity at position 5 vs. 7) .
    • Case Study : Ribosylation of 4-chloro analogs yields major (N-1) and minor (N-3/N-5) products, influenced by solvent polarity and temperature .

Q. What strategies optimize the synthesis of this compound nucleosides?

  • Methodological Answer :

  • Protection-Deprotection : Use benzoyl or isopropylidene groups to shield hydroxyls during glycosylation.
  • Thiation : Treat with NaSH to replace Cl with SH, followed by Raney nickel desulfurization for amine derivatives .
    • Data Table :
Nucleoside DerivativeYield (%)Key Conditions
4-Chloro-1-ribosyl65DCM, 25°C, 12h
4-Amino-1-ribosyl45NH₃/MeOH, 50°C, 24h

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

  • Methodological Answer :

  • Functional Group Swapping : Replace Cl with Br, NH₂, or SCH₃ to modulate electronic effects.
  • Biological Assays : Test analogs for Hsp90 inhibition (via ATP-binding domain competition) or cardiotonic activity (via PDE3 inhibition) .
    • Key Finding : Methylthio analogs show enhanced binding affinity due to hydrophobic interactions .

Q. What experimental and computational approaches differentiate isomers of chloro-oxazolo-pyridines?

  • Methodological Answer :

  • X-ray Crystallography : Resolve positional isomers (e.g., 2-chloro vs. 4-chloro) via lattice parameters.
  • DFT Simulations : Compare vibrational spectra (e.g., IR peaks at 750 cm⁻¹ for Cl in position 2 vs. 690 cm⁻¹ in position 4) .

Safety and Handling

Q. What precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure ~0.1 mmHg at 25°C).
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.